(S)-N-Boc-leucine-nitrile
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Overview
Description
(S)-N-Boc-leucine-nitrile is a chemical compound that belongs to the class of nitriles. It is a derivative of leucine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a nitrile group (-CN) and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-leucine-nitrile typically involves the following steps:
Protection of Leucine: The amino group of leucine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Nitrile Group: The carboxylic acid group of the Boc-protected leucine is then converted to a nitrile group. This can be done using reagents such as thionyl chloride (SOCl2) followed by treatment with sodium cyanide (NaCN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow techniques may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-leucine-nitrile can undergo various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Hydrolysis: (S)-N-Boc-leucine.
Reduction: (S)-N-Boc-leucine amine.
Deprotection: (S)-leucine nitrile.
Scientific Research Applications
(S)-N-Boc-leucine-nitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for peptidomimetics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-Boc-leucine-nitrile depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc group provides steric hindrance, while the nitrile group can form interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
(S)-N-Boc-leucine-nitrile can be compared with other similar compounds such as:
(S)-N-Boc-valine-nitrile: Similar structure but with a different side chain (valine instead of leucine).
(S)-N-Boc-isoleucine-nitrile: Similar structure but with a different side chain (isoleucine instead of leucine).
Uniqueness
The uniqueness of this compound lies in its specific side chain and the presence of both the Boc protecting group and the nitrile group. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVKXQXWQJUTR-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C#N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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